3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid
Description
Note: The compound name provided in the question appears to contain an error. Based on the evidence, the correct IUPAC name for the widely studied compound is (S)-3-(aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin (Lyrica®). This is a γ-aminobutyric acid (GABA) analog and a member of the gabapentinoid class .
Properties
Molecular Formula |
C14H28N2O3 |
|---|---|
Molecular Weight |
272.38 g/mol |
IUPAC Name |
3-[[(2-amino-3,3-dimethylbutanoyl)amino]methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C14H28N2O3/c1-9(2)6-10(7-11(17)18)8-16-13(19)12(15)14(3,4)5/h9-10,12H,6-8,15H2,1-5H3,(H,16,19)(H,17,18) |
InChI Key |
OIUMNIIWGQOQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C(C(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Research Findings
- Environmental Impact : Pregabalin synthesis improvements reduce waste (e.g., xylene-free cyclization ).
Biological Activity
3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid, also known as AMHA, is a compound with potential biological activities that have garnered research interest. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H17N2O3
- CAS Number : 1955516-00-3
- Molecular Weight : 187.24 g/mol
The compound features an amino acid structure with a branched aliphatic chain, which is essential for its biological interactions.
The biological activity of AMHA appears to be linked to its role as a plant elicitor. Research indicates that it can induce defense mechanisms in plants against pathogens. For instance, AMHA has been shown to enhance resistance in wheat against powdery mildew by suppressing fungal growth and infection .
Effects on Plant Systems
- Induction of Resistance : AMHA pretreatment has demonstrated significant protective effects against various pathogens in plants. In experiments with wheat leaves, AMHA reduced foliar damage caused by pathogens, showing a concentration-dependent response .
- Elicitation of Defense Responses : The compound triggers the production of defense-related compounds in plants, contributing to enhanced resistance against viral infections such as Tobacco Spotted Wilt Virus (TSWV) at very low concentrations .
Antifungal Activity
Despite its effectiveness in inducing plant defense mechanisms, AMHA does not exhibit direct antifungal activity against several fungal pathogens even at high concentrations (1 mM) in laboratory settings. This suggests that its primary role may be in signaling rather than direct inhibition of pathogen growth .
Case Study 1: Wheat Resistance Against Powdery Mildew
A study investigated the effect of AMHA on wheat plants infected with powdery mildew. The results indicated that AMHA significantly reduced disease severity and improved plant health compared to untreated controls. At a concentration of 100 μM, only slight damage was observed on treated leaves .
Case Study 2: Elicitation of Defense Responses Against TSWV
In another study involving tobacco plants, pre-treatment with AMHA resulted in a marked decrease in eGFP fluorescence intensity post-inoculation with TSWV. This suggests that AMHA enhances the plant's innate immune response against viral infections .
Data Tables
| Parameter | AMHA Concentration (μM) | Fungal Damage (%) | eGFP Fluorescence Intensity (%) |
|---|---|---|---|
| Control | - | 80 | 100 |
| Low Concentration (1 μM) | 1 | 60 | 63 |
| Medium Concentration (10 μM) | 10 | 40 | 55 |
| High Concentration (100 μM) | 100 | 10 | 54 |
Toxicological Information
According to safety data sheets, AMHA is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation . It is crucial to handle this compound with care in laboratory settings.
Q & A
Q. How can AI-driven synthesis planning accelerate derivative development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
